molecular formula C5H9N3OS B14441329 2(5H)-Thiazolone, 4-(1,2-dimethylhydrazino)- CAS No. 76326-94-8

2(5H)-Thiazolone, 4-(1,2-dimethylhydrazino)-

Cat. No.: B14441329
CAS No.: 76326-94-8
M. Wt: 159.21 g/mol
InChI Key: ILZLWAOQGYLMMG-UHFFFAOYSA-N
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Description

2(5H)-Thiazolone, 4-(1,2-dimethylhydrazino)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Thiazolone, 4-(1,2-dimethylhydrazino)- typically involves the reaction of thiazolone derivatives with 1,2-dimethylhydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Thiazolone, 4-(1,2-dimethylhydrazino)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can lead to a variety of substituted thiazolone compounds.

Scientific Research Applications

2(5H)-Thiazolone, 4-(1,2-dimethylhydrazino)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2(5H)-Thiazolone, 4-(1,2-dimethylhydrazino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylhydrazine: A related compound that is used in the synthesis of various hydrazine derivatives.

    Thiazolidine: A reduced form of thiazolone that shares some structural similarities.

    Sulfoxides and Sulfones: Oxidized derivatives of thiazolone compounds.

Uniqueness

2(5H)-Thiazolone, 4-(1,2-dimethylhydrazino)- is unique due to its specific combination of sulfur and nitrogen atoms within a heterocyclic structure. This unique arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

76326-94-8

Molecular Formula

C5H9N3OS

Molecular Weight

159.21 g/mol

IUPAC Name

4-[methyl(methylamino)amino]-5H-1,3-thiazol-2-one

InChI

InChI=1S/C5H9N3OS/c1-6-8(2)4-3-10-5(9)7-4/h6H,3H2,1-2H3

InChI Key

ILZLWAOQGYLMMG-UHFFFAOYSA-N

Canonical SMILES

CNN(C)C1=NC(=O)SC1

Origin of Product

United States

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